N-palmitoyl-d31-D-erythro-sphingosine
Description
Significance of Stable Isotope Labeling in Elucidating Complex Lipid Pathways
Stable isotope labeling is a gold-standard technique for investigating the intricate dynamics of lipid metabolism. bioscientifica.comnih.gov By introducing molecules labeled with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into biological systems, researchers can trace the metabolic fate of these compounds. nih.gov This approach offers a significant advantage over traditional methods, which often only provide a static snapshot of lipid concentrations. bioscientifica.com
The core principle behind stable isotope labeling lies in the fact that the isotopic tracer is chemically identical to its natural counterpart, ensuring it is metabolized in the same way. nih.gov However, the difference in mass allows it to be distinguished and quantified using techniques like mass spectrometry. caymanchem.comnih.gov This enables the direct measurement of key metabolic processes, including the biosynthesis, transport, conversion, and degradation of lipids. nih.gov The use of stable isotope-labeled tracers provides quantitative data on the rates at which lipids are produced, absorbed, transported, and utilized by various tissues. nih.gov
This methodology has been instrumental in understanding various aspects of lipid metabolism, such as fatty acid flux and oxidation, hepatic fatty acid synthesis, and lipoprotein metabolism. bioscientifica.com The safety of stable isotopes also permits their use in a wide range of studies, including those involving human subjects. bioscientifica.com
N-palmitoyl-d31-D-erythro-sphingosine as a Cornerstone Isotopic Probe in Contemporary Lipid Research
This compound is a deuterated form of N-palmitoyl-D-erythro-sphingosine, a common ceramide species also known as Cer(d18:1/16:0). In this isotopic probe, the 31 hydrogen atoms of the palmitoyl (B13399708) chain are replaced with deuterium. This specific modification makes it an invaluable tool in the field of lipidomics, particularly in studies utilizing mass spectrometry. caymanchem.com
One of the primary applications of this compound is its use as an internal standard for the accurate quantification of its non-deuterated counterpart, N-palmitoyl-D-erythro-sphingosine. caymanchem.com When analyzing complex biological samples, variations in sample preparation and instrument response can introduce errors. By adding a known amount of the deuterated standard to the sample, these variations can be corrected for, as the deuterated and non-deuterated forms behave almost identically during extraction and analysis. caymanchem.com
Beyond its role as an internal standard, this deuterated ceramide is also employed to trace the metabolic pathways of ceramides (B1148491). jst.go.jp Ceramides are central molecules in sphingolipid metabolism and are involved in various cellular processes, including signaling pathways that regulate cell growth, differentiation, and apoptosis. researchgate.netmdpi.com By introducing this compound into cells or organisms, researchers can follow the labeled palmitoyl chain as it is incorporated into more complex sphingolipids or broken down. jst.go.jp This allows for a detailed investigation of the enzymes and pathways involved in ceramide metabolism under different physiological and pathological conditions. researchgate.net For example, studies have used deuterated sphingolipid precursors to examine the effects of drugs on sphingolipid metabolism. jst.go.jp
The table below provides key information about N-palmitoyl-D-erythro-sphingosine.
| Property | Value |
| Synonyms | Cer(d18:1/16:0), (2S,3R,4E)-2-(Palmitoylamino)-4-octadecene-1,3-diol, N-Hexadecanoyl-D-sphingosine, N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]hexadecanamide, C16 Ceramide (d18:1/16:0) |
| Chemical Formula | C₃₄H₆₇NO₃ |
| Molecular Weight | 537.90 g/mol |
| Physical Form | Powder or solid |
| Storage Temperature | -20°C |
Data sourced from Sigma-Aldrich.
Properties
Molecular Formula |
C34H95NO3 |
|---|---|
Molecular Weight |
597.3 g/mol |
IUPAC Name |
2-deuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide;deuteriomethane;dideuteriomethane;tetradeuteriomethane |
InChI |
InChI=1S/C20H39NO3.14CH4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23;;;;;;;;;;;;;;/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23);14*1H4/b16-15+;;;;;;;;;;;;;;/t19-,20+;;;;;;;;;;;;;;/m0............../s1/i2D;5*1D4;1D2;8*1D |
InChI Key |
YKCDXPWNHDQHAH-NFJZIWBPSA-N |
Isomeric SMILES |
[2H]C.[2H]C.[2H]C.[2H]C.[2H]C.[2H]C.[2H]C.[2H]C.[2H]C[2H].[2H]CC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O.[2H]C([2H])([2H])[2H].[2H]C([2H])([2H])[2H].[2H]C([2H])([2H])[2H].[2H]C([2H])([2H])[2H].[2H]C([2H])([2H])[2H] |
Canonical SMILES |
C.C.C.C.C.C.C.C.C.C.C.C.C.C.CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O |
Origin of Product |
United States |
Methodological Frameworks in Quantitative Sphingolipidomics Utilizing N Palmitoyl D31 D Erythro Sphingosine
Advanced Mass Spectrometry Approaches for Sphingolipid Profiling
Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC), have revolutionized the field of sphingolipidomics. These methods offer the high sensitivity and specificity required to analyze the complex sphingolipidome from various biological matrices.
Targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sphingolipid Quantification
Targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of specific sphingolipid species. nih.gov This approach typically utilizes a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion of the analyte of interest is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This high specificity allows for accurate quantification even in complex biological samples. researchgate.net
The use of N-palmitoyl-d31-D-erythro-sphingosine as an internal standard is integral to this methodology. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any loss of analyte during extraction, derivatization, or injection can be accounted for. The ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard is used to calculate the concentration of the endogenous sphingolipid.
Table 1: Illustrative MRM Transitions for Sphingolipid Analysis using this compound as an Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |
| Cer(d18:1/16:0) | 538.5 | 264.4 | This compound |
| Cer(d18:1/18:0) | 566.6 | 264.4 | This compound |
| Cer(d18:1/24:0) | 650.7 | 264.4 | This compound |
| Cer(d18:1/24:1) | 648.7 | 264.4 | This compound |
| SM(d18:1/16:0) | 703.6 | 184.1 | This compound |
| SM(d18:1/18:0) | 731.6 | 184.1 | This compound |
Note: The precursor and product ions can vary slightly depending on the instrument and ionization conditions. The product ion at m/z 264.4 is a characteristic fragment of the sphingosine (B13886) backbone, while m/z 184.1 is characteristic of the phosphocholine (B91661) headgroup of sphingomyelin (B164518).
Application as an Internal Standard in Comprehensive Lipidomics Workflows
Beyond targeted analysis, this compound is also employed as an internal standard in broader, untargeted, and semi-targeted lipidomics workflows. In these comprehensive analyses, the goal is to profile a wide range of lipid species simultaneously. The inclusion of a suite of deuterated standards, including this compound for the ceramide class, helps to improve the accuracy of quantification across the lipidome. nih.gov These workflows often utilize high-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) or Orbitrap instruments, which provide accurate mass measurements for confident lipid identification.
The stable isotope-labeled internal standard co-elutes with its endogenous counterpart under typical reversed-phase or hydrophilic interaction liquid chromatography (HILIC) conditions, ensuring that it experiences similar matrix effects and ionization suppression. nih.gov This co-elution is a critical factor for accurate quantification in complex biological matrices where co-eluting compounds can interfere with the ionization of the analyte of interest.
Method Development for High-Throughput Sphingolipid Extraction and Analysis
The demand for analyzing large sample cohorts in clinical and biomedical research has driven the development of high-throughput methods for sphingolipid analysis. These methods aim to minimize sample preparation time while maintaining analytical rigor. A typical high-throughput workflow involving this compound as an internal standard includes:
Sample Preparation: A rapid one-phase or liquid-liquid extraction is commonly employed to extract lipids from the biological matrix (e.g., plasma, cells, tissues). researchgate.net The internal standard is added at the initial stage of this process.
Chromatography: Fast LC separations, often using shorter columns and faster gradient elutions, are utilized to reduce the analysis time per sample. nih.gov HILIC has been shown to provide good peak shapes and short analysis times for various sphingolipid classes. nih.gov
Mass Spectrometry: The use of highly sensitive and fast-scanning mass spectrometers allows for the acquisition of high-quality data in a short amount of time.
These high-throughput methods are essential for large-scale epidemiological studies and clinical trials where the analysis of hundreds or thousands of samples is required.
Calibration and Validation Strategies for Deuterated Internal Standards
For accurate quantification, the analytical method must be properly calibrated and validated. When using a deuterated internal standard like this compound, a calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the non-labeled analyte and a fixed concentration of the deuterated internal standard. acs.org The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration.
Table 2: Example of a Calibration Curve for Cer(d18:1/16:0) using this compound as an Internal Standard
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 12,543 | 1,150,876 | 0.011 |
| 5 | 63,892 | 1,145,321 | 0.056 |
| 10 | 128,456 | 1,155,987 | 0.111 |
| 50 | 645,789 | 1,148,765 | 0.562 |
| 100 | 1,298,654 | 1,152,345 | 1.127 |
| 500 | 6,543,210 | 1,149,987 | 5.690 |
This table represents hypothetical data to illustrate the construction of a calibration curve. The linearity of the curve (typically with an R² value > 0.99) is a key validation parameter.
Method validation also includes assessing parameters such as:
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual measurements.
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Matrix Effect: The effect of co-eluting substances from the sample matrix on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under different storage conditions.
Data Processing and Bioinformatic Analysis in Deuterium-Labeled Lipidomic Studies
The data generated from LC-MS/MS-based lipidomics experiments are complex and require sophisticated software for processing and analysis. The general workflow for data processing in studies utilizing this compound and other deuterated standards involves several key steps:
Peak Picking and Integration: The raw mass spectrometry data is processed to detect and integrate the chromatographic peaks corresponding to both the endogenous sphingolipids and the deuterated internal standards.
Internal Standard-Based Normalization: The peak areas of the endogenous lipids are normalized to the peak areas of their corresponding deuterated internal standards. This step corrects for variations in sample handling and instrument response.
Quantification: The normalized peak areas are used to calculate the absolute or relative concentrations of the sphingolipids using the previously established calibration curves.
Data Analysis: The resulting quantitative data is then subjected to statistical analysis to identify significant changes in sphingolipid levels between different experimental groups.
Several software packages are available for processing lipidomics data, including vendor-specific software and open-source platforms. These tools often include functionalities for peak alignment, lipid identification against databases, and statistical analysis. For deuterium-labeled studies, the software must be capable of accurately distinguishing and quantifying the labeled and unlabeled species.
Investigation of Sphingolipid Metabolic Flux and Interconversion Dynamics
Tracing De Novo Sphingolipid Biosynthesis Pathways with Deuterated Precursors
The de novo synthesis pathway is the primary route for producing the basic ceramide structure from non-sphingolipid precursors. nih.gov This process begins in the endoplasmic reticulum (ER) and involves a series of enzymatic reactions that can be effectively monitored using deuterated precursors like deuterated palmitate. frontiersin.orgresearchgate.net
The initial and rate-limiting step in de novo sphingolipid biosynthesis is the condensation of palmitoyl-CoA and the amino acid L-serine. frontiersin.orgmdpi.com This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT), a complex resident in the ER membrane. nih.gov The product of this condensation is 3-ketodihydrosphingosine, which is subsequently reduced to dihydrosphingosine (also known as sphinganine). nih.govresearchgate.net
Stable-isotope labeled precursors, such as deuterated palmitate ([U-13C]palmitate or d3-palmitate), are instrumental in tracking this initial step. frontiersin.orgnih.gov By introducing these labeled fatty acids to cell cultures, researchers can follow their incorporation into the sphingoid base backbone. nih.gov Mass spectrometry techniques can then distinguish the newly synthesized, deuterium-labeled sphingolipids from the pre-existing, unlabeled pool. frontiersin.org This allows for a quantitative analysis of the rate of de novo synthesis under various cellular conditions. nih.gov
Table 1: Key Enzymes and Intermediates in the Initial Steps of De Novo Sphingolipid Biosynthesis
| Step | Enzyme | Substrates | Product |
| 1 | Serine Palmitoyltransferase (SPT) | Palmitoyl-CoA, L-serine | 3-Ketodihydrosphingosine |
| 2 | 3-Ketodihydrosphingosine Reductase | 3-Ketodihydrosphingosine, NADPH | Dihydrosphingosine (Sphinganine) |
This table summarizes the initial enzymatic reactions in the de novo synthesis of sphingolipids, starting from the condensation of palmitoyl-CoA and serine.
Following the formation of sphinganine (B43673), the next critical step is its acylation by a family of enzymes known as ceramide synthases (CerS) to form dihydroceramides. nih.gov Mammals possess six distinct CerS isoforms (CerS1-6), each exhibiting a remarkable specificity for fatty acyl-CoAs of different chain lengths. mdpi.comnih.gov This isoform-specific activity is a key determinant of the diversity of ceramide species within a cell. nih.gov
For instance, CerS5 and CerS6 primarily utilize C14-C16 fatty acyl-CoAs, CerS1 shows a preference for C18 acyl-CoA, and CerS2, CerS3, and CerS4 are involved in the synthesis of very-long-chain ceramides (B1148491) (C18-C26 and longer). mdpi.com The use of deuterated palmitoyl-CoA allows for the tracing of its incorporation into dihydroceramides and subsequently ceramides by these specific CerS isoforms. By analyzing the mass shift in the resulting ceramide species, researchers can elucidate the activity and substrate preference of each CerS isoform in living cells. researchgate.net Furthermore, the elongation of the deuterated palmitate into longer acyl chains can also be tracked, providing insights into the coordination between fatty acid elongation pathways and sphingolipid synthesis. nih.gov
Table 2: Substrate Specificity of Mammalian Ceramide Synthase Isoforms
| Ceramide Synthase Isoform | Primary Acyl-CoA Substrate(s) |
| CerS1 | C18:0 |
| CerS2 | C22:0, C24:0, C24:1 |
| CerS3 | C24:0 and longer |
| CerS4 | C18:0, C20:0 |
| CerS5 | C16:0 |
| CerS6 | C14:0, C16:0 |
This table outlines the preferential fatty acyl-CoA chain lengths for each of the six mammalian ceramide synthase isoforms.
Elucidating Sphingolipid Remodeling and Catabolic Processes
Cells not only synthesize sphingolipids de novo but also actively remodel and break them down to maintain homeostasis and generate signaling molecules. nih.gov This involves the uptake of external sphingolipids and their subsequent metabolic transformation, as well as the enzymatic breakdown of endogenous complex sphingolipids.
Cells can internalize exogenous sphingolipids from their environment through endocytosis. nih.gov Once inside the cell, these lipids can be transported to various organelles for metabolism. For example, exogenous sphingosine (B13886) can be taken up by cells and converted to more complex sphingolipids. core.ac.uk The use of labeled sphingolipids, including those with fluorescent tags or isotopic labels, has been crucial in visualizing and quantifying their uptake and subsequent metabolic fate. acs.org These studies have revealed that exogenous sphingolipids can be incorporated into cellular metabolic pathways, contributing to the pool of complex sphingolipids or being broken down to their constituent parts. core.ac.uk
The breakdown of complex sphingolipids occurs primarily in the lysosomes through the action of a series of hydrolytic enzymes. nih.govfrontiersin.org This catabolic process is essential for recycling sphingolipid components and preventing their accumulation, which can be toxic. nih.gov For example, sphingomyelin (B164518) is hydrolyzed by sphingomyelinases to produce ceramide and phosphocholine (B91661). nih.gov
Ceramide can then be further broken down by ceramidases, which catalyze the hydrolysis of the amide bond to release a fatty acid and sphingosine. mdpi.com There are different types of ceramidases (acid, neutral, and alkaline) with distinct subcellular localizations and substrate specificities. mdpi.com The sphingosine produced can then be either re-acylated to form ceramide in the salvage pathway or phosphorylated to sphingosine-1-phosphate, a potent signaling molecule. nih.govavantiresearch.com Mild acid hydrolysis can also lead to the deacylation of sphingolipids, generating lysosphingolipids. umin.ac.jp
Dynamic Regulation of Sphingolipid Homeostasis in Cellular Systems
The maintenance of sphingolipid levels within a narrow range is critical for cellular function, and this is achieved through a tightly regulated balance of synthesis, breakdown, and trafficking. nih.govnih.govdntb.gov.ua Cells have evolved sophisticated mechanisms to sense sphingolipid concentrations and adjust metabolic fluxes accordingly. nih.gov
The regulation of SPT, the rate-limiting enzyme in de novo synthesis, is a key control point. encyclopedia.pub The ORMDL proteins, for example, are ER-resident proteins that inhibit SPT activity in response to elevated ceramide levels, thus providing a negative feedback loop. dntb.gov.ua Furthermore, the trafficking of sphingolipids between organelles, such as the ER and Golgi apparatus, is a crucial aspect of their homeostasis. encyclopedia.pubnih.gov This movement is mediated by both vesicular and non-vesicular transport mechanisms. encyclopedia.pub Dysregulation of these homeostatic mechanisms is associated with a wide range of diseases, highlighting the importance of understanding these intricate regulatory networks. researchgate.netnih.gov
Interplay of Sphingolipid Metabolism with Other Lipid Classes
The metabolism of sphingolipids is not an isolated process; it is intricately connected with the metabolism of other major lipid classes, including glycerolipids, sterols, and phosphoinositides. frontiersin.orgnih.gov These interactions are crucial for maintaining cellular homeostasis, particularly in the context of membrane composition and function. nih.gov Tracing studies using N-palmitoyl-d31-D-erythro-sphingosine and similar labeled precursors have been instrumental in elucidating the nature of this crosstalk.
One of the most well-documented interrelationships is between sphingolipids and cholesterol. Sphingomyelin, a key metabolite derived from ceramide, and cholesterol have a high affinity for each other and are major components of lipid rafts, specialized membrane microdomains involved in signal transduction. nih.gov The regulation of sphingomyelin levels directly impacts cholesterol trafficking and distribution. For instance, a reduction in plasma membrane sphingomyelin can lead to an increase in free cholesterol in the endoplasmic reticulum. nih.gov
Furthermore, sphingolipid metabolism is linked to phosphoinositide signaling. Research has revealed a homeostatic regulatory circuit at the trans-Golgi network (TGN) where the rate of sphingomyelin synthesis from ceramide triggers a signaling cascade that modulates the levels of phosphatidylinositol-4-phosphate (B1241899) (PtdIns(4)P). embopress.org PtdIns(4)P is essential for the transport of both cholesterol and sphingolipids to the TGN. embopress.org Therefore, excessive sphingomyelin production initiates a negative feedback loop by consuming PtdIns(4)P, which in turn restricts the transport of its own precursors, thereby controlling post-Golgi membrane composition. embopress.org This circuit highlights how the flux through the sphingomyelin synthesis pathway is sensed locally to control the availability of other key lipid components. embopress.org
The central role of ceramide also connects sphingolipid metabolism to glycerolipid dynamics. Diacylglycerol (DAG), a critical signaling lipid and a precursor for glycerolipids, is produced during the synthesis of sphingomyelin from ceramide and phosphatidylcholine. This direct metabolic link means that the rate of sphingomyelin synthesis influences the pool of signaling-competent DAG at the Golgi apparatus.
The table below summarizes key interactions between sphingolipid metabolism and other lipid classes, which can be investigated using stable isotope tracers.
| Interacting Lipid Class | Key Interacting Sphingolipid | Nature of Interplay | Cellular Location |
| Sterols | Sphingomyelin | Co-localization in lipid rafts, mutual regulation of trafficking and membrane distribution. nih.gov | Plasma Membrane, Endoplasmic Reticulum |
| Phosphoinositides | Ceramide / Sphingomyelin | Sphingomyelin synthesis rate controls PtdIns(4)P levels via a negative feedback loop, regulating lipid transport. embopress.org | Trans-Golgi Network (TGN) |
| Glycerolipids | Sphingomyelin | Sphingomyelin synthesis produces diacylglycerol (DAG), linking the two pathways. embopress.org | Golgi Apparatus |
Response of Sphingolipid Networks to Metabolic Perturbations
Sphingolipid networks are highly dynamic and must adapt to various metabolic perturbations, including nutrient stress, genetic alterations, or pharmacological interventions. biorxiv.org Stable isotope tracing with molecules like this compound allows for the quantification of how these networks remodel in response to such challenges. biorxiv.org By introducing the labeled tracer and monitoring its incorporation into downstream sphingolipids over time, researchers can map the rerouting of metabolic pathways and identify key regulatory nodes. nih.gov
One common method of perturbation is the use of pharmacological inhibitors that target specific enzymes in the sphingolipid biosynthetic pathway. For example, myriocin (B1677593) inhibits serine palmitoyl-transferase (SPT), the first and rate-limiting enzyme of the de novo synthesis pathway, effectively shutting down the primary production of sphingolipids. nih.gov In contrast, fumonisin B1 specifically inhibits ceramide synthases. researchgate.net Introducing labeled this compound under these conditions can help delineate the relative contributions of the de novo pathway versus salvage and recycling pathways in maintaining sphingolipid homeostasis.
Metabolic flux analysis using stable isotopes has also been applied to understand disease states, such as cancer. biorxiv.orgbiorxiv.org For example, studies in non-small cell lung cancer models have used these techniques to uncover how genetic mutations, such as the loss of the tumor suppressor LKB1, affect sphingolipid recycling. biorxiv.orgbiorxiv.org Such perturbations can lead to significant shifts in the balance between synthesis, degradation, and recycling, which can be precisely measured by tracing the fate of labeled precursors.
The response to nutrient availability is another critical area of investigation. For instance, depriving cells of serine, a key substrate for de novo sphingolipid synthesis, forces them to rely more heavily on salvage pathways. Tracing experiments can quantify this shift and reveal how different ceramide species are utilized and interconverted to sustain cellular functions under nutrient-limited conditions.
The following table details examples of metabolic perturbations and the typical responses observed within sphingolipid networks, which are traceable with isotopic labeling.
| Type of Perturbation | Example | Effect on Sphingolipid Network | Method of Investigation |
| Pharmacological Inhibition | Myriocin (SPT inhibitor) | Blocks de novo synthesis, increasing reliance on salvage pathways. nih.gov | Tracing labeled sphingosine or ceramide to measure flux through salvage pathways. |
| Pharmacological Inhibition | Fumonisin B1 (CerS inhibitor) | Blocks conversion of sphinganine to dihydroceramide, leading to sphinganine accumulation. researchgate.net | Monitoring the halt in the incorporation of labeled serine/palmitate into ceramides. |
| Genetic Alteration | LKB1 mutation in cancer cells | Alters the regulation of sphingolipid recycling and lysosomal biogenesis. biorxiv.org | Quantifying changes in fatty acid synthesis, elongation, and salvage reactions using isotope tracers. biorxiv.orgbiorxiv.org |
| Nutrient Stress | Serine Deprivation | Downregulates de novo synthesis, shifting the balance towards recycling of existing sphingolipids. | Measuring the incorporation of labeled precursors from alternative pathways. |
Cellular and Subcellular Localization Studies of N Palmitoyl D31 D Erythro Sphingosine and Its Metabolites
Analysis of Intracellular Trafficking and Compartmentalization
The intracellular journey of sphingolipids is a tightly regulated process crucial for maintaining cellular homeostasis and signaling. N-palmitoyl-d31-D-erythro-sphingosine, a deuterated analog of the endogenous ceramide, serves as a valuable tool for tracing these intricate pathways. Its synthesis originates in the endoplasmic reticulum (ER), a central hub for lipid biosynthesis. nih.gov From the ER, it embarks on a journey to various cellular compartments, most notably the Golgi apparatus and lysosomes, where it undergoes further metabolism and participates in diverse cellular functions.
The transport of ceramide from its site of synthesis in the ER to the Golgi apparatus is a critical step for its conversion into more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids. nih.gov Research indicates that this transport is not solely dependent on the classical vesicular transport machinery. Studies have demonstrated that ceramide transfer from the ER to the Golgi can proceed even under conditions where vesicle-mediated protein transport is inhibited, suggesting a non-vesicular transport mechanism. nih.gov
One key player in this non-vesicular transport is the ceramide transfer protein (CERT). nih.gov CERT facilitates the movement of ceramide from the ER to the Golgi by shielding its hydrophobic acyl chains from the aqueous environment of the cytoplasm. nih.gov This protein possesses a domain that specifically recognizes and binds to ceramide in the ER membrane and another domain that targets it to the Golgi, thereby ensuring efficient and directed transport. nih.gov The use of deuterated ceramides (B1148491) like this compound in metabolic labeling studies allows for the precise tracking of these transport dynamics without altering the fundamental biochemical properties of the molecule.
| Protein | Function in Ceramide Transport | Transport Mechanism |
|---|---|---|
| Ceramide Transfer Protein (CERT) | Mediates the transfer of ceramide from the ER to the Golgi. | Non-vesicular |
Lysosomes are acidic organelles responsible for the degradation and recycling of cellular macromolecules. Sphingolipids, including ceramides, are integral components of the lysosomal membrane and are also subject to degradation within the lysosomal lumen. Studies have shown that under certain conditions, such as the inhibition of specific enzymes, palmitoyl-ceramide can accumulate in lysosomes. nih.gov This accumulation is not a passive process but can lead to significant remodeling of the lysosomal membrane. nih.gov
The accumulation of sphingosine (B13886), a metabolite of ceramide, has been observed in the late endosomes and lysosomes of cells from patients with Niemann-Pick disease type C, a lysosomal storage disorder. nih.govelifesciences.org This accumulation can trigger the release of calcium from these acidic stores, a process that is dependent on the two-pore channel 1 (TPC1) located on endosomes and lysosomes. nih.govelifesciences.org This suggests that the localization of ceramide metabolites in lysosomes can have profound effects on cellular calcium signaling.
Role in Membrane Microdomain Organization and Lipid Raft Composition
Cellular membranes are not homogenous structures but are organized into specialized microdomains, often referred to as lipid rafts. These domains are enriched in cholesterol and sphingolipids and serve as platforms for the organization of signaling proteins and receptors. nih.govmdpi.com Ceramides, with their unique biophysical properties, play a significant role in the formation and stability of these microdomains.
The introduction of ceramides, such as N-palmitoyl-D-erythro-sphingosine, into membranes can lead to the reorganization of existing lipid rafts. mdpi.com Specifically, physiologically abundant ceramides like palmitoyl (B13399708) ceramide are preferentially incorporated into ordered, raft-like domains. mdpi.com This incorporation can lead to the fusion and enlargement of these domains, thereby altering the lateral organization of the membrane. mdpi.com This remodeling of lipid rafts can, in turn, influence the activity of raft-associated proteins and modulate downstream signaling pathways. The phase behavior of mixtures containing N-palmitoyl-D-erythro-sphingosine, cholesterol, and palmitic acid has been shown to form distinct domains, highlighting its role in lipid organization. nih.gov
| Effect | Mechanism | Functional Consequence |
|---|---|---|
| Domain Fusion | Preferential incorporation into ordered domains. mdpi.com | Enlargement and stabilization of lipid rafts. mdpi.com |
| Compositional Alteration | Displacement of other lipids from raft domains. | Modulation of signaling protein recruitment and activity. |
Modulation of Cellular Processes through Targeted Sphingolipid Accumulation
The controlled accumulation of specific sphingolipid species in distinct cellular compartments is a powerful tool to investigate their downstream effects on cellular processes. By manipulating the metabolic pathways of sphingolipids, researchers can induce the accumulation of ceramides and study their roles in phenomena such as membrane channel formation and cell death.
Specific accumulation of palmitoyl-ceramide can be achieved in cellular models, such as the human lung adenocarcinoma cell line A549, by simultaneously inhibiting two key enzymes: glucosylceramide synthase and acid ceramidase. nih.govnih.gov The inhibition of glucosylceramide synthase prevents the conversion of ceramide to glucosylceramide, a major pathway for ceramide metabolism. nih.gov Concurrently, inhibiting acid ceramidase blocks the breakdown of ceramide into sphingosine and a fatty acid within the lysosome. nih.gov This dual inhibition leads to a significant and targeted accumulation of endogenous palmitoyl-ceramide, particularly within the lysosomes. nih.gov
A fascinating consequence of ceramide accumulation is its ability to self-assemble into channel-like structures within biological membranes. nih.govnih.gov This phenomenon has been observed in both mitochondrial and lysosomal membranes. nih.govnih.gov The accumulation of palmitoyl-ceramide in the lysosomal membrane of A549 cells has been shown to lead to the formation of pores, which are visualized as stain-filled cylindrical channels by transmission electron microscopy. nih.gov
These ceramide channels have a diameter of 10–20 nm and are permeable to proteins. nih.gov The formation of these channels in the lysosomal membrane can cause the release of lysosomal enzymes, such as cathepsin B, into the cytosol, which can trigger cellular responses like necrotic cell death. nih.gov Similarly, ceramides can form channels in the outer mitochondrial membrane, providing a potential pathway for the release of pro-apoptotic proteins from the mitochondrial intermembrane space. nih.gov The study of these channels provides a mechanistic link between ceramide accumulation and the initiation of specific cell death pathways.
Biophysical and Structural Investigations Employing Deuterated Ceramides
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Membrane Mimetic Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for studying the structure, dynamics, and interactions of lipids in membrane mimetic systems. By exploiting the magnetic properties of atomic nuclei, NMR can provide detailed information at the atomic level. The use of deuterated lipids, such as N-palmitoyl-d31-D-erythro-sphingosine, significantly enhances the capabilities of NMR in lipid research.
Deuterium (B1214612) (²H) NMR for Characterizing Lipid Chain Order and Dynamics
Deuterium (²H) NMR spectroscopy is a primary method for determining the conformational order and dynamics of lipid acyl chains within a membrane. The quadrupolar splitting observed in the ²H NMR spectrum of a deuterated lipid is directly related to the time-averaged orientation of the carbon-deuterium (C-D) bond with respect to the magnetic field. This allows for the calculation of the order parameter (S_CD), which quantifies the degree of motional restriction of the acyl chain segments.
In studies of N-perdeuteropalmitoyl sphingomyelin (B164518) (PSM-d31), a closely related sphingolipid, ²H-NMR spectra reveal unusually large quadrupolar splittings in the liquid crystalline state, indicating a significantly higher degree of configurational order in the N-acyl chain compared to homologous phosphatidylcholines like dipalmitoyl phosphatidylcholine (DPPC-d62). nih.gov The order parameter profiles derived from these spectra show a characteristic plateau region for the upper part of the chain, followed by a gradual decrease towards the methyl terminus, reflecting increasing motional freedom. nih.gov
Interestingly, research on N-lignoceroyl-d-erythro-sphingosine (ceramide [NS]) where the sphingosine (B13886) chain was deuterated revealed that a significant portion (between 26% and 32%) of the sphingosine chains exist in a highly fluid and dynamic state at physiological temperatures. nih.gov This finding challenges the traditional view of the stratum corneum lipid barrier as being uniformly rigid and suggests a more complex and dynamic environment. nih.gov This fluid component, characterized by very narrow ²H NMR spectral components, indicates that these chains are highly disordered and undergo large-amplitude motions. nih.gov
| Acyl Chain Carbon Position | Quadrupolar Splitting (kHz) | Order Parameter (S_CD) |
|---|---|---|
| C3 | 28.5 | 0.225 |
| C4 | 29.8 | 0.235 |
| C5-C10 (Plateau) | 31.0 | 0.245 |
| C12 | 27.9 | 0.220 |
| C14 | 22.8 | 0.180 |
| C16 (Methyl) | 3.8 | 0.030 |
This table presents representative data illustrating the variation of quadrupolar splitting and the corresponding order parameter along a deuterated palmitoyl (B13399708) chain in a sphingolipid bilayer, based on typical profiles observed in ²H NMR studies.
Probing Phase Behavior and Lipid Mixing Properties in Model Membranes
²H NMR is also a powerful tool for constructing phase diagrams of lipid mixtures and understanding the mixing properties of different lipid components. The lineshape of the ²H NMR spectrum is highly sensitive to the phase state of the lipids. For instance, broad, gel-like spectra are characteristic of the solid-ordered (so) phase, while narrower, Pake-type spectra are indicative of the liquid-disordered (ld) or liquid-ordered (lo) phases.
Studies on N-palmitoyl(D31)-D-erythro-sphingosylphosphorylcholine (PSM-d31) in mixtures with cholesterol have utilized ²H NMR to map out the temperature-composition phase diagram. nih.govnih.gov These studies have identified distinct phase boundaries and regions of phase coexistence, including so + lo and ld + lo regions. nih.govnih.gov The addition of cholesterol to PSM-d31 membranes leads to a rapid increase in the average order parameter up to a certain concentration, after which the ordering effect plateaus. nih.gov This indicates that the PSM-d31 acyl chain has reached its maximum cholesterol-induced order. nih.gov
In these mixed-phase regions, the exchange of lipids between different domains can influence the NMR spectrum. The observation of line-broadening in the ld+lo coexistence region for PSM-d31/cholesterol mixtures suggests an intermediate exchange of lipids between the two types of domains, with estimated domain sizes in the range of 75–150 nm. nih.govbohrium.com
Vibrational Spectroscopy (e.g., FTIR) for Intermolecular Interactions
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides detailed information about the functional groups within a molecule and their involvement in intermolecular interactions, such as hydrogen bonding. In the context of ceramides (B1148491), the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) vibrations are particularly sensitive to the hydrogen-bonding network in the polar headgroup region. rsc.org
The use of deuterated lipids in FTIR studies, such as replacing a proteated fatty acid with its perdeuterated counterpart in a stratum corneum model, allows for the separate monitoring of the vibrational modes of the different components within the same experiment. nih.gov This is because the C-D stretching vibrations of the deuterated lipid are well-separated spectrally from the C-H stretching vibrations of the proteated lipids. nih.gov This approach has been used to investigate the mixing properties of ceramides with cholesterol and free fatty acids. nih.gov
Studies on stratum corneum model systems have shown that slight differences in the chemical structure of ceramides can lead to significant differences in their hydrogen-bonding interactions and their propensity for water penetration. rsc.org For instance, the analysis of the amide I and II bands can reveal whether the hydrogen bonds are interlamellar or intralamellar in nature. rsc.org In hydrated models of the skin lipid barrier containing phytosphingosine (B30862) ceramides and deuterated stearic acid, analysis of the acid carbonyl stretch and the ceramide Amide I modes revealed shifts to higher frequencies in the mixed systems compared to the pure components, indicating weaker hydrogen bonding. nih.gov
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Information Provided |
|---|---|---|
| Amide I (C=O stretch) | 1600 - 1680 | Hydrogen bonding strength and conformation of the amide group |
| Amide II (N-H bend, C-N stretch) | 1510 - 1580 | Hydrogen bonding and protein secondary structure-like information |
| CH₂ Symmetric Stretch | ~2850 | Acyl chain conformational order (all-trans vs. gauche) |
| CD₂ Symmetric Stretch | ~2088 | Acyl chain conformational order of the deuterated component |
Microscopic Imaging Techniques for Spatial Distribution Analysis
Microscopic imaging techniques are crucial for understanding the spatial organization of lipids in complex systems, from model membranes to biological tissues. The use of deuterated compounds can enhance the contrast and specificity of certain imaging modalities.
Infrared Microspectroscopic Imaging for Exogenous Lipid Penetration
Infrared (IR) microspectroscopic imaging combines the chemical specificity of IR spectroscopy with the spatial resolution of microscopy. This technique allows for the mapping of the distribution of specific chemical components within a sample. By using an array detector, a complete mid-infrared spectrum can be collected for each pixel, generating a hyperspectral image. mdpi.com
The application of IR microspectroscopic imaging to study the penetration of exogenous lipids into the skin has been demonstrated using N-palmitoyl-D-erythro-sphingosine (CER [NS]-d31). researchgate.net The C-D stretching vibrations of the deuterated ceramide provide a unique spectral signature that can be used to track its distribution within a skin section, which is composed of proteated lipids and proteins. researchgate.net
Studies have shown that topically applied CER [NS]-d31 penetrates the stratum corneum and its spatial distribution can be visualized with high resolution. researchgate.net The resulting IR images reveal the concentration of the deuterated ceramide across the different layers of the skin, providing valuable insights into the pathways of lipid penetration. researchgate.net For instance, images can highlight the accumulation of the ceramide in specific regions, such as the skin glyphs. researchgate.net This technique offers a powerful way to assess the delivery and distribution of topically applied ceramides and other lipid-based formulations. researchgate.net
Emerging Research Avenues and Future Directions for N Palmitoyl D31 D Erythro Sphingosine
Integration with Systems-Level Lipidomics and Multi-Omics Approaches
The advent of high-throughput analytical technologies has ushered in the era of "omics," allowing for a comprehensive, systems-level understanding of biological processes. In this context, N-palmitoyl-d31-D-erythro-sphingosine plays a critical role, particularly in the fields of lipidomics and multi-omics.
Stable isotope-labeled standards, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based lipidomics. caymanchem.com Their near-identical physicochemical properties to their endogenous counterparts ensure equivalent extraction efficiency and ionization response, which is crucial for accurate quantification of sphingolipid species that are often present in low abundance. caymanchem.com This precise quantification is the bedrock of robust lipidomics studies, enabling the integration of sphingolipid data with other omics datasets, including genomics, transcriptomics, and proteomics. mdpi.com
This multi-omics approach allows researchers to build comprehensive models of cellular function and disease. For example, by correlating changes in the sphingolipid profile, accurately measured using deuterated standards, with alterations in gene expression or protein levels, scientists can uncover novel regulatory networks and disease mechanisms. mdpi.com
A key application of this compound in this domain is in metabolic flux analysis . nih.govplos.org By introducing a stable isotope-labeled precursor, researchers can trace the movement of the label through the sphingolipid metabolic network over time. nih.gov This dynamic approach provides a quantitative measure of the rates of synthesis and turnover of various sphingolipid species, offering a deeper understanding of metabolic reprogramming in health and disease. duke.edunih.gov
Table 1: Applications of this compound in Systems-Level Research
| Research Area | Application of this compound | Potential Insights |
| Lipidomics | Internal standard for mass spectrometry | Accurate quantification of ceramide and other sphingolipid species. |
| Multi-Omics | Data integration with genomics, transcriptomics, proteomics | Identification of correlations between sphingolipid levels and gene/protein expression; building comprehensive biological models. |
| Metabolic Flux Analysis | Tracer to monitor metabolic pathways | Measurement of the rates of sphingolipid synthesis and turnover; understanding metabolic reprogramming in disease. |
Development of Novel Experimental Models for Sphingolipid Research
The study of sphingolipid metabolism in the context of human diseases relies heavily on the development and use of relevant experimental models. This compound and similar deuterated lipids are instrumental in these models, allowing for the precise tracking of metabolic pathways and the elucidation of disease-specific alterations.
Neurodegenerative Diseases: Aberrant sphingolipid metabolism is increasingly implicated in a range of neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. frontiersin.orgfrontiersin.orgtmc.edu In animal and cell culture models of these conditions, stable isotope-labeled sphingolipids can be used to trace the dysregulation of ceramide metabolism and its impact on neuronal function and survival. frontiersin.orgmetwarebio.com
Cancer: The "sphingolipid rheostat," the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate, is often dysregulated in cancer. frontiersin.orgnih.gov Deuterated ceramides (B1148491) can be employed in cancer models to investigate the mechanisms of drug resistance, where cancer cells may alter their sphingolipid metabolism to evade the cytotoxic effects of chemotherapy. nih.govmdpi.comresearchgate.net By tracing the fate of labeled ceramides, researchers can identify key enzymatic steps that are altered in resistant tumors, paving the way for the development of novel therapeutic strategies. frontiersin.orgmdpi.com
Skin Barrier Function: Ceramides are essential components of the skin's barrier, and their depletion is associated with conditions like atopic dermatitis and psoriasis. nih.govnih.gov In models of skin lipid membranes, specifically deuterated ceramides, including those with deuterated acyl chains like this compound, are used to study the precise arrangement and organization of lipids within the stratum corneum. nih.govresearchgate.netacs.org This allows for a detailed understanding of how changes in ceramide composition affect barrier integrity. nih.gov
Cardiovascular Disease: Elevated levels of certain ceramide species are emerging as risk factors for cardiovascular disease. nih.govnih.gov In experimental models, stable isotope tracers can be used to quantify the kinetics of ceramide synthesis and turnover in response to dietary or genetic manipulations, providing insights into the mechanisms by which ceramides contribute to cardiometabolic dysfunction. duke.edunih.gov
Table 2: Use of Deuterated Sphingolipids in Disease Models
| Disease Area | Experimental Model | Role of Deuterated Sphingolipids |
| Neurodegenerative Diseases | Animal models, cell cultures | Tracing dysregulated ceramide metabolism. |
| Cancer | Drug-resistant cancer cell lines, xenograft models | Investigating mechanisms of chemoresistance related to sphingolipid metabolism. |
| Dermatology | Reconstituted skin models, lipid membrane models | Elucidating the structural organization of the skin barrier. |
| Cardiovascular Disease | Animal models of metabolic syndrome | Quantifying ceramide kinetics and their role in disease progression. |
Unexplored Biological Systems and Mechanistic Discoveries
Beyond established roles, this compound and its analogs are poised to facilitate discoveries in less-explored areas of sphingolipid biology and to unravel the finer details of known pathways.
Enzyme Specificity and Function: The synthesis of ceramides is carried out by a family of six ceramide synthases (CerS), each with a preference for fatty acyl-CoAs of specific chain lengths. researchgate.netnih.gov Deuterated fatty acids, which are incorporated into ceramides, can be used as tools to probe the substrate specificity of these enzymes in living cells. researchgate.net By supplying cells with deuterated palmitate, the precursor to the palmitoyl (B13399708) group in this compound, and analyzing the resulting deuterated ceramide species, researchers can gain a deeper understanding of the regulation and function of specific CerS enzymes, such as CerS5 and CerS6 which preferentially utilize C16 acyl-CoA. researchgate.net This approach can also be applied to study the reverse reaction of ceramidases, which hydrolyze ceramides. drugbank.comnih.gov
Subcellular Localization and Signaling Platforms: The subcellular location of ceramide generation is critical to its function as a signaling molecule. mdpi.comnih.gov Stable isotope labeling, coupled with advanced imaging techniques, has the potential to track the movement and accumulation of specific ceramide species within different cellular organelles and membrane microdomains. mdpi.com This could provide crucial insights into how ceramides initiate downstream signaling cascades in processes like apoptosis and inflammation. nih.gov
Non-canonical Sphingolipids: The world of sphingolipids extends beyond the canonical pathways. Recent research has identified novel, or "atypical," sphingolipids whose biological roles are largely unknown. mdpi.com The development of deuterated standards for these non-canonical sphingolipids will be essential for their accurate quantification and for elucidating their metabolic pathways and functions.
Unexplored Organisms: While much of sphingolipid research has focused on mammalian systems, these lipids are also present in a wide range of other eukaryotes and even some prokaryotes. researchgate.netfrontiersin.org The use of stable isotope-labeled sphingolipids in these less-studied organisms could reveal novel metabolic pathways and biological functions, expanding our understanding of the evolutionary diversity of sphingolipid biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
